molecular formula C19H14FN3O2 B14945085 4-{5-[(4-Fluorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}-2-methylquinoline

4-{5-[(4-Fluorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}-2-methylquinoline

Cat. No.: B14945085
M. Wt: 335.3 g/mol
InChI Key: SBSLPTAHQLPPNE-UHFFFAOYSA-N
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Description

4-Fluorophenyl {[3-(2-methyl-4-quinolyl)-1,2,4-oxadiazol-5-yl]methyl} ether is a complex organic compound that features a unique combination of functional groups, including a fluorophenyl group, a quinoline moiety, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluorophenyl {[3-(2-methyl-4-quinolyl)-1,2,4-oxadiazol-5-yl]methyl} ether typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Quinoline Moiety: The quinoline ring can be synthesized via the Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds under acidic or basic conditions.

    Oxadiazole Ring Formation: The oxadiazole ring can be formed through the cyclization of hydrazides with carboxylic acids or their derivatives in the presence of dehydrating agents.

    Ether Formation: The final step involves the coupling of the fluorophenyl group with the oxadiazole-quinoline intermediate using appropriate coupling reagents such as Mitsunobu reagents or transition metal catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

4-Fluorophenyl {[3-(2-methyl-4-quinolyl)-1,2,4-oxadiazol-5-yl]methyl} ether can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of substituted fluorophenyl derivatives.

Scientific Research Applications

4-Fluorophenyl {[3-(2-methyl-4-quinolyl)-1,2,4-oxadiazol-5-yl]methyl} ether has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its unique structural features.

    Medicine: Explored for its potential as an anticancer agent, antimicrobial agent, and in the treatment of neurological disorders.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-fluorophenyl {[3-(2-methyl-4-quinolyl)-1,2,4-oxadiazol-5-yl]methyl} ether involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or DNA, depending on its specific application.

    Pathways Involved: It can modulate signaling pathways, induce apoptosis in cancer cells, or inhibit microbial growth by targeting essential enzymes.

Comparison with Similar Compounds

Similar Compounds

    4-Fluorophenyl {[3-(2-methyl-4-quinolyl)-1,2,4-triazol-5-yl]methyl} ether: Similar structure but with a triazole ring instead of an oxadiazole ring.

    4-Fluorophenyl {[3-(2-methyl-4-quinolyl)-1,2,4-thiadiazol-5-yl]methyl} ether: Similar structure but with a thiadiazole ring instead of an oxadiazole ring.

Uniqueness

4-Fluorophenyl {[3-(2-methyl-4-quinolyl)-1,2,4-oxadiazol-5-yl]methyl} ether is unique due to the presence of the oxadiazole ring, which imparts distinct electronic and steric properties, making it a valuable compound for various applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C19H14FN3O2

Molecular Weight

335.3 g/mol

IUPAC Name

5-[(4-fluorophenoxy)methyl]-3-(2-methylquinolin-4-yl)-1,2,4-oxadiazole

InChI

InChI=1S/C19H14FN3O2/c1-12-10-16(15-4-2-3-5-17(15)21-12)19-22-18(25-23-19)11-24-14-8-6-13(20)7-9-14/h2-10H,11H2,1H3

InChI Key

SBSLPTAHQLPPNE-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)C3=NOC(=N3)COC4=CC=C(C=C4)F

Origin of Product

United States

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